molecular formula C20H21N5O2S2 B2638622 N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235062-42-6

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2638622
CAS No.: 1235062-42-6
M. Wt: 427.54
InChI Key: ZGGPUUSDPCTCNH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes a piperidine ring, a benzo[c][1,2,5]thiadiazole ring, and a carboxamide group. Piperidine is a common structure in many pharmaceuticals , and benzo[c][1,2,5]thiadiazole is a type of aromatic organic compound. The presence of these groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for certain.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperidine ring, for example, is known to participate in various reactions, including substitutions and ring-opening reactions .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Thiadiazolobenzamide Compounds : Thiadiazolobenzamide compounds, including those structurally related to N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, have been synthesized through various methods. For example, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide was synthesized through the reaction of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one with benzoyl isothiocyanate, creating a new bond between sulfur and nitrogen atoms and forming a five-membered ring. The characterization of these compounds was performed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry (Adhami et al., 2012).

Biological Activities and Applications

Antibacterial and Antifungal Activities : A novel series of heterocyclic compounds, including benzamide derivatives structurally related to the target compound, were synthesized and characterized. These compounds demonstrated significant antibacterial activities against both gram-positive and gram-negative bacteria and exhibited antifungal activities against various fungi, highlighting their potential application in combating infectious diseases (Patel & Patel, 2015).

Anticancer Activity : Schiff's bases containing a thiadiazole scaffold and benzamide groups, structurally similar to the target compound, were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. These compounds exhibited promising anticancer activity, comparable to that of the standard drug Adriamycin. A molecular docking study was also performed to understand the probable mechanism of action, and the synthesized compounds demonstrated good oral drug-like behavior based on ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties (Tiwari et al., 2017).

Properties

IUPAC Name

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-28-19-15(3-2-8-21-19)20(27)25-9-6-13(7-10-25)12-22-18(26)14-4-5-16-17(11-14)24-29-23-16/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGPUUSDPCTCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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